molecular formula C15H25N3O2S B11996065 N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide

N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B11996065
M. Wt: 311.4 g/mol
InChI Key: UXNURLCMZXPNMH-UHFFFAOYSA-N
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Description

N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C15H27N3OS It is characterized by the presence of a thiazole ring, an ethanediamide backbone, and a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of decylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile for several hours.

Industrial Production Methods

Industrial production of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanediamide backbone can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced ethanediamide derivatives.

    Substitution: Substituted ethanediamide products with various functional groups.

Scientific Research Applications

N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The decyl chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethanediamide backbone can form hydrogen bonds with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
  • N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide
  • N-(1,3-thiazol-2-yl)-N’-(2,4,5-trichlorophenyl)ethanediamide

Uniqueness

N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of a decyl chain, thiazole ring, and ethanediamide backbone. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-decyl-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C15H25N3O2S/c1-2-3-4-5-6-7-8-9-10-16-13(19)14(20)18-15-17-11-12-21-15/h11-12H,2-10H2,1H3,(H,16,19)(H,17,18,20)

InChI Key

UXNURLCMZXPNMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1

Origin of Product

United States

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